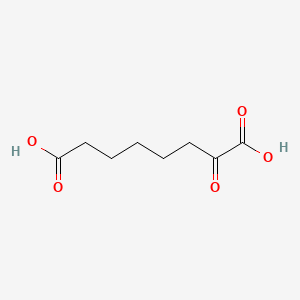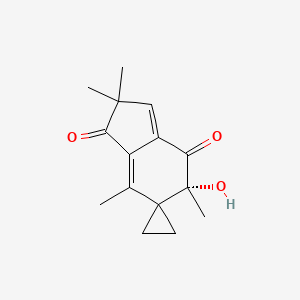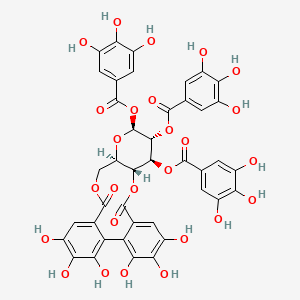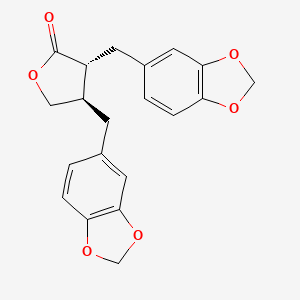
2-Oxosuberate
Vue d'ensemble
Description
2-Oxosuberate, also known as 2-oxooctanedioate, is an oxo dicarboxylic acid dianion. It is the conjugate base of 2-oxosuberic acid, which results from the deprotonation of the two carboxy groups .
Synthesis Analysis
2-Oxosuberate is involved in the metabolism of 2-Oxocarboxylic acids, which are also called 2-oxo acids and alpha-keto acids. This group of metabolites includes pyruvate (2-oxopropanoate), 2-oxobutanoate, oxaloacetate (2-oxosuccinate), and 2-oxoglutarate . The chain extension from 2-oxoadipate to 2-oxosuberate is followed by coenzyme B biosynthesis in methanogenic archaea .Molecular Structure Analysis
The molecular structure of 2-Oxosuberate consists of 8 carbon atoms, 10 hydrogen atoms, and 5 oxygen atoms, giving it a molecular formula of C8H10O5 . It has a molecular mass of 188.179 .Chemical Reactions Analysis
2-Oxosuberate is involved in the 2-Oxocarboxylic acid metabolism pathway. This pathway includes chain extension and modification reaction modules for 2-oxocarboxylic acids .Applications De Recherche Scientifique
Metabolic Regulation and Disease Correction
2-Oxo acid dehydrogenase complexes, which include 2-Oxosuberate, play critical roles as metabolic checkpoints in the degradation of sugar and amino acids. The use of synthetic analogs of 2-oxo acids, like 2-Oxosuberate, has been explored to inhibit these complexes selectively. This method is employed to understand the functional interactions between these complexes and other metabolic components in various cells and tissues. Such studies are crucial in developing strategies to correct metabolic pathologies, including neurodegenerative diseases and stress responses in animals (Artiukhov, Graf, & Bunik, 2016).
Advanced Oxidation Techniques
Fenton's reagent, an advanced oxidation process, is significant in treating various pollutants. It uses hydrogen peroxide (H₂O₂) activated by transition metal salts, like iron salts. The involvement of 2-Oxosuberate in these processes, directly or indirectly, contributes to the efficient destruction of hazardous organic pollutants in water. This method is integral in environmental clean-up and pollution management strategies (Neyens & Baeyens, 2003).
Oxygen Management and Activation
Metal-oxo complexes, which include compounds related to 2-Oxosuberate, are central to oxygen management and activation. These complexes are key in the formation of O-O bonds, essential for oxygen generation. The study of these complexes provides insights into the mechanisms of O-O bond formation and has significant implications in the field of biochemistry and environmental chemistry (Betley, Wu, Van Voorhis, & Nocera, 2008).
Photodynamic Therapy and Oxidative Stress Studies
Photosensitizers like 2I-BDP, based on the BODIPY chromophore, are used to produce reactive oxygen species upon light illumination. These compounds are used in studies of oxidative stress and photodynamic therapy. The role of 2-Oxosuberate or its analogs in enhancing the efficiency and stability of such photosensitizers is crucial in both medical applications and biochemical research (Yogo, Urano, Ishitsuka, Maniwa, & Nagano, 2005).
Reactive Oxygen Species (ROS) and Cellular Processes
The superoxide ion (O2(•-)) plays a vital role in various chemical and biological systems. Its generation and interaction with compounds like 2-Oxosuberate contribute to understanding the mechanisms and products of O2(•-) reactions. This knowledge is crucial in addressing environmental challenges, synthetic organic compound production, and elucidating cellular oxidative processes (Hayyan, Hashim, & Alnashef, 2016).
Deep-Tissue Oxygen Imaging
Oxyphor 2P, a new sensor for oxygen microscopy, allows for deeper and faster measurements of oxygen in vivo. Its interaction with oxygen-related compounds, possibly including 2-Oxosuberate, opens new possibilities for studying tissue metabolic states in biomedical research. This advancement aids in understanding oxygen distribution and metabolism in various tissues (Esipova, Barrett, Erlebach, Masunov, Weber, & Vinogradov, 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-oxooctanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c9-6(8(12)13)4-2-1-3-5-7(10)11/h1-5H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGOOZVJLSSXGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)C(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50914527 | |
| Record name | 2-Oxooctanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50914527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96406-05-2 | |
| Record name | 2-Ketosuberate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096406052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxooctanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50914527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(N-{1-[N-(1-{N-[(1S)-2-hydroxy-1-benzylethyl]carbamoyl}-2-methylpropyl)carbamoyl]-4-(amidinoamino)butyl}carbamoyl)amino]-3-phenylpropanoic acid](/img/structure/B1212710.png)


![[1,4-bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl N,N-diethylcarbamate](/img/structure/B1212713.png)







